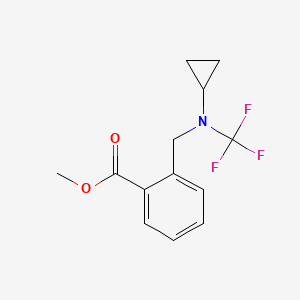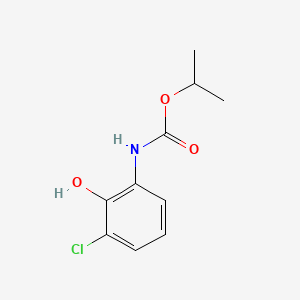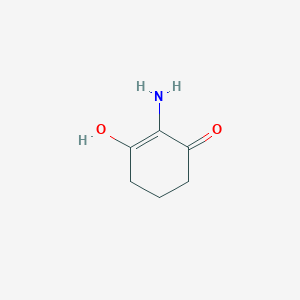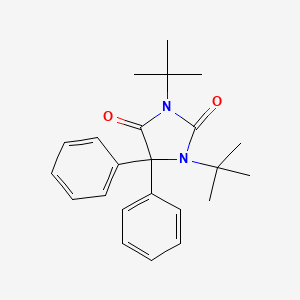
Plumbane, butyltrimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of plumbane, butyltrimethyl- typically involves the reaction of lead(II) acetate with butylmagnesium bromide and trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Plumbane, butyltrimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: It can be reduced to form lead metal and other reduced lead species.
Substitution: Plumbane, butyltrimethyl- can undergo substitution reactions where the butyl or trimethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Plumbane, butyltrimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of plumbane, butyltrimethyl- involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Plumbane, butyltrimethyl- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar structural features, plumbane, butyltrimethyl- is unique in its specific combination of butyl and trimethyl groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Similar compounds include:
- Tetraethyllead (C₈H₂₀Pb)
- Tetramethyllead (C₄H₁₂Pb)
- Trimethyllead chloride (C₃H₉PbCl)
These compounds have been studied for their various applications and potential impacts on health and the environment.
属性
CAS 编号 |
54964-75-9 |
|---|---|
分子式 |
C7H18Pb |
分子量 |
309 g/mol |
IUPAC 名称 |
butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
InChI 键 |
KQRJXUNXWLDSCN-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Pb](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



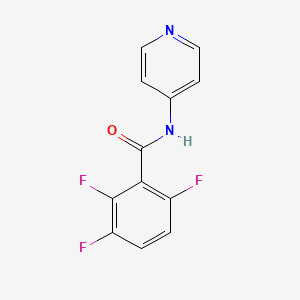
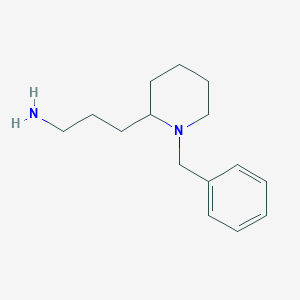

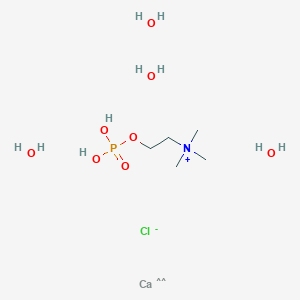
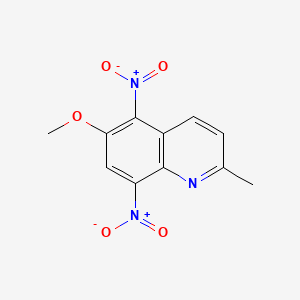

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
